molecular formula C17H22N2O B12011548 N'-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide CAS No. 543686-22-2

N'-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide

Cat. No.: B12011548
CAS No.: 543686-22-2
M. Wt: 270.37 g/mol
InChI Key: WUAYNSSCHHFRJL-FGFUYGETSA-N
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Description

N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C17H22N2O. It is a member of the hydrazide family, characterized by the presence of a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Methyl-3-phenyl-2-propenylidene)cyclohexanecarbohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexane ring and the hydrazone group allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

543686-22-2

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]cyclohexanecarboxamide

InChI

InChI=1S/C17H22N2O/c1-14(12-15-8-4-2-5-9-15)13-18-19-17(20)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,19,20)/b14-12-,18-13+

InChI Key

WUAYNSSCHHFRJL-FGFUYGETSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2CCCCC2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2CCCCC2

Origin of Product

United States

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